molecular formula C10H11IO2 B1400634 3-(3-Iodophenyl)-2-methylpropanoic acid CAS No. 1936230-74-8

3-(3-Iodophenyl)-2-methylpropanoic acid

Cat. No. B1400634
CAS RN: 1936230-74-8
M. Wt: 290.1 g/mol
InChI Key: GFSIKJSVQHYPHQ-UHFFFAOYSA-N
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Description

3-(3-Iodophenyl)-2-methylpropanoic acid, also known as 3-Iodophenyl-2-methylpropionic acid (IPMP), is an organic compound belonging to the class of carboxylic acids. It is a colorless, crystalline solid with a molecular weight of 308.03 g/mol. It is soluble in water and ethanol, and is used in a variety of scientific and medical applications.

Scientific Research Applications

Radioactive Labeling and Medical Imaging

3-(3-Iodophenyl)-2-methylpropanoic acid and related compounds have applications in radioactive labeling and medical imaging. For instance, [125I]EINT, a radiolabeled analog of this compound, demonstrates high radiochemical purity and specific activity, making it suitable for medical imaging purposes (Zhong et al., 2000). Additionally, compounds like 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPP) have shown promise in myocardial imaging due to their high uptake in heart tissue, indicating their potential use in evaluating myocardial fatty acid uptake (Knapp et al., 1986).

Synthesis of Anti-inflammatory Compounds

Compounds structurally similar to this compound are used in synthesizing anti-inflammatory drugs. For instance, the synthesis of diastereomeric 3-hydroxy-2-methyl-3-(4-biphenylyl)butanoic acids, which belong to the arylpropanoic acid class of compounds, shows significant anti-inflammatory activity (Dilber et al., 2008). These findings are essential for developing new non-steroidal anti-inflammatory drugs (NSAIDs).

Enantioselective Syntheses in Pharmaceutical Chemistry

The enantioselective synthesis of 2-arylpropanoic acid derivatives, related to this compound, is critical in pharmaceutical chemistry. High enantiomeric excess in synthesizing these compounds, such as ibuprofen and ketoprofen, is achieved through controlled stereochemistry (Hamon et al., 1995). This method is vital for producing optically active pharmaceuticals.

Bioengineering and Biotechnology

This compound derivatives have applications in bioengineering, particularly in producing valuable chemicals from renewable resources. An example is the production of 3-hydroxypropanoic acid (3-HP) from glycerol by engineered bacteria, which is a critical platform chemical used in various industrial applications (Jers et al., 2019).

Safety and Hazards

The safety data sheet for a related compound, ®-2-Amino-3-(3-iodophenyl)propanoic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-(3-iodophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSIKJSVQHYPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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